molecular formula C18H16BrN3O2 B2662123 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide CAS No. 1448070-96-9

5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide

Cat. No.: B2662123
CAS No.: 1448070-96-9
M. Wt: 386.249
InChI Key: ZIJKLXBOUPTRAN-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide is unique due to the presence of both the bromine atom and the cyclopropanecarbonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

5-bromo-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-14-7-13(9-20-10-14)17(23)21-15-4-3-11-5-6-22(16(11)8-15)18(24)12-1-2-12/h3-4,7-10,12H,1-2,5-6H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJKLXBOUPTRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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